Methyl 4-(phenoxymethyl)benzoate
Description
Methyl 4-(phenoxymethyl)benzoate is an aromatic ester compound characterized by a benzoate core substituted with a phenoxymethyl group at the para position. Its structure comprises a methyl ester group attached to the carboxylic acid moiety of 4-(phenoxymethyl)benzoic acid. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and liquid crystals .
Properties
Molecular Formula |
C15H14O3 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
methyl 4-(phenoxymethyl)benzoate |
InChI |
InChI=1S/C15H14O3/c1-17-15(16)13-9-7-12(8-10-13)11-18-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
InChI Key |
XROIZJPDWNZPCB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional versatility of methyl benzoate derivatives allows for extensive comparisons with Methyl 4-(phenoxymethyl)benzoate. Below is a detailed analysis of key analogues:
Structural Analogues with Piperazine Linkages
Compounds such as Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and its halogenated derivatives (C2–C7) feature a piperazine ring bridging the benzoate core and a quinoline moiety. For instance, C1–C7 derivatives are synthesized via crystallization from ethyl acetate, yielding solids with characterized purity (1H NMR, HRMS) .
Pyrimidine-Based Analogues
With a synthesis yield of 68%, this derivative demonstrates moderate efficiency compared to simpler benzoates. Its structural complexity, including the phenoxymethylphenyl group, may enhance solubility and target interaction in antimicrobial studies .
Substituted Phenoxy Derivatives
- Methyl 4-((2-formylphenoxy)methyl)benzoate (B): This analogue substitutes the phenoxymethyl group with a formyl-functionalized aromatic ring. The formyl group introduces reactivity for further functionalization (e.g., Schiff base formation), making it valuable for liquid crystal or polymer synthesis .
- Methyl 4-(2-cyanophenyl)benzoate: Featuring a cyano substituent on the adjacent phenyl ring, this compound exhibits distinct electronic properties due to the electron-withdrawing cyano group. Its 3D structural data (CCDDS) highlight planar geometry, which may influence crystallinity and thermal stability .
Data Tables
Table 2: Toxicity Comparison
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